molecular formula C12H14N2S B2625130 4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine CAS No. 948709-41-9

4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2625130
CAS No.: 948709-41-9
M. Wt: 218.32
InChI Key: VARFGFLUZAGLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenylpropan-2-yl group attached to the thiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 2-bromo-1-phenylpropane with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole ring.

Scientific Research Applications

4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Phenylpropan-2-yl)phenol: This compound has a similar phenylpropan-2-yl group but lacks the thiazole ring.

    p-Cumylphenol: Another related compound with a phenylpropan-2-yl group attached to a phenol ring.

Uniqueness

4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the phenylpropan-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine is a member of the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antibacterial, antifungal, anti-inflammatory, and antileishmanial properties. This article delves into the biological activities associated with this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can lead to the inhibition of specific enzymes and receptors involved in crucial biological processes:

  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
  • Antimicrobial Activity : Thiazole derivatives often exhibit activity against bacterial strains and have been studied for their potential against Mycobacterium tuberculosis and other pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. For instance:

  • Substituents at C-4 Position : The presence of different substituents at this position has been shown to significantly affect the potency against various pathogens. A 2-pyridyl unit at C-4 enhances activity against bacterial strains .
  • Selectivity Index (SI) : Compounds with favorable SI values indicate a good balance between efficacy and cytotoxicity. For example, certain thiazole derivatives have shown high selectivity against Leishmania species while maintaining low toxicity towards human cells .

Case Studies

  • Antileishmanial Activity :
    A study synthesized several 4-phenylthiazol-2-amines and assessed their efficacy against Leishmania amazonensis. The most promising compound exhibited an IC50 of 20.78 µM with a selectivity index of 5.69, indicating significant potential for further development as an antileishmanial agent .
  • Antimicrobial Properties :
    Another investigation focused on the antimicrobial properties of thiazole derivatives against M. tuberculosis. The study highlighted that certain modifications at the C-2 and C-4 positions were essential for maintaining antibacterial activity while minimizing cytotoxic effects .

Data Tables

CompoundTarget PathogenIC50 (µM)Selectivity Index
Compound 6Leishmania amazonensis20.785.69
Compound 3M. tuberculosis46.6326.11
Compound 4M. tuberculosis53.124.80

Properties

IUPAC Name

4-(2-phenylpropan-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-12(2,9-6-4-3-5-7-9)10-8-15-11(13)14-10/h3-8H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARFGFLUZAGLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.